molecular formula C8H18O B093920 1-Tert-butoxybutane CAS No. 1000-63-1

1-Tert-butoxybutane

Cat. No.: B093920
CAS No.: 1000-63-1
M. Wt: 130.23 g/mol
InChI Key: JJNQHLLBFBGKEL-UHFFFAOYSA-N
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Description

1-Tert-butoxybutane is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Fuel and Biofuel Mixtures : Alaoui et al. (2014) explored the excess enthalpies of mixtures containing 1-butoxybutane in the context of fuels and biofuels. Their work contributes to understanding the thermodynamic properties of fuel mixtures at different temperatures and pressures, which is crucial for efficient fuel design (Alaoui et al., 2014).

  • Liquid Density of Biofuel Additives : In a study by the same authors in 2011, they provided new density data for 1-butoxybutane (also known as dibutyl ether, DBE) across various temperatures and pressures. This data is significant for biofuel applications, where understanding the physical properties of additives like 1-butoxybutane is essential (Alaoui et al., 2011).

  • Acidity and Bond Energy Studies : Reed et al. (2002) focused on the formation of a 1-bicyclo[1.1.1]pentyl anion and determined the acidity and C-H bond dissociation energy of 3-tert-butylbicyclo[1.1.1]pentane. This research contributes to the understanding of bond energies and acidity in complex organic molecules (Reed et al., 2002).

  • Characterization of tert-Butyl-substituted Alumoxanes : Mason et al. (1993) studied the hydrolysis of tri-tert-butylaluminum, leading to the characterization of tert-butyl-substituted alumoxanes. This research is relevant to the field of inorganic chemistry, particularly in the study of metal-organic frameworks and catalysts (Mason et al., 1993).

  • Spirolactams as Pseudopeptides : Fernandez et al. (2002) synthesized spirolactams as constrained surrogates for certain dipeptides, which are essential in peptide synthesis and drug design. These compounds include 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, highlighting the versatility of tert-butyl groups in organic synthesis (Fernandez et al., 2002).

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-5-6-7-9-8(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNQHLLBFBGKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00142853
Record name 1-Tert-butoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00142853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000-63-1
Record name 1-Tert-butoxybutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Tert-butoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00142853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What thermodynamic data is available for the synthesis of 1-tert-butoxybutane?

A1: Research has investigated the liquid-phase synthesis of this compound through the etherification of isobutene with 1-butanol, using ion exchange resins as catalysts []. This study focused on determining the thermodynamic properties of the reaction, including the standard enthalpy and entropy changes. The research concluded that the molar standard enthalpy and entropy changes of reaction, alongside the molar enthalpy change of formation, could be estimated for this compound based on the experimental data [].

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